2-Hydroxy-1-naphthaldehyde
2-Hydroxy-1-naphthaldehyde
2-hydroxy-1-naphthaldehyde is a member of the class of naphthaldehydes that is naphthalene-1-carbaldehyde substituted by a hydroxy group at position 2. Active core of sirtinol (CHEBI:73158). It is a member of naphthaldehydes and a member of naphthols.
Brand Name:
Vulcanchem
CAS No.:
708-06-5
VCID:
VC0042665
InChI:
InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H
SMILES:
C1=CC=C2C(=C1)C=CC(=C2C=O)O
Molecular Formula:
C11H8O2
Molecular Weight:
172.18 g/mol
2-Hydroxy-1-naphthaldehyde
CAS No.: 708-06-5
Reference Standards
VCID: VC0042665
Molecular Formula: C11H8O2
Molecular Weight: 172.18 g/mol
CAS No. | 708-06-5 |
---|---|
Product Name | 2-Hydroxy-1-naphthaldehyde |
Molecular Formula | C11H8O2 |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 2-hydroxynaphthalene-1-carbaldehyde |
Standard InChI | InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H |
Standard InChIKey | NTCCNERMXRIPTR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=C2C=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C=O)O |
Melting Point | 83.0 °C |
Description | 2-hydroxy-1-naphthaldehyde is a member of the class of naphthaldehydes that is naphthalene-1-carbaldehyde substituted by a hydroxy group at position 2. Active core of sirtinol (CHEBI:73158). It is a member of naphthaldehydes and a member of naphthols. |
Synonyms | 1-Formyl-2-hydroxynaphthalene; 1-Formyl-2-naphthol; 2-Hydroxy-1-formylnaphthalene; 2-Hydroxy-1-naphthaldehyde; 2-Hydroxy-1-naphthalenealdehyde; 2-Hydroxy-1-naphthalenecarboxaldehyde; 2-Hydroxy-α-naphthaldehyde; 2-Hydroxynaphthaldehyde; 2-Hydroxynapht |
PubChem Compound | 12819 |
Last Modified | Nov 11 2021 |
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